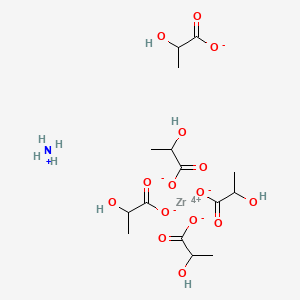
Zirconium ammonium lactate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zirconium ammonium lactate is a chemical compound formed by the combination of zirconium, ammonium, and lactic acid. It is a derivative of zirconium lactate, which is the zirconium salt of lactic acid. This compound is known for its applications in various industries, including deodorants and the petroleum industry, where it serves as a cross-linking agent .
Preparation Methods
Synthetic Routes and Reaction Conditions: Zirconium ammonium lactate can be synthesized by reacting zirconium oxide with lactic acid. The process involves the formation of an alpha-hydroxycarboxylic acid salt through a stoichiometric reaction between alpha-hydroxycarboxylic acids and a base. This salt is then combined with a zirconium compound to produce the desired this compound .
Industrial Production Methods: In industrial settings, the preparation of this compound involves the use of stable aqueous solutions of zirconium chelates. These solutions are prepared by combining an alpha-hydroxycarboxylic acid salt with a zirconium compound, resulting in a stable product that remains effective even after boiling, aging, or dilution .
Chemical Reactions Analysis
Types of Reactions: Zirconium ammonium lactate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the compound’s Lewis acidic behavior and high catalytic performance .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include organic acids, bases, and other zirconium compounds. The reactions typically occur under mild acidic or basic conditions, depending on the desired outcome .
Major Products: The major products formed from reactions involving this compound include various zirconium-based complexes and chelates. These products are often used in industrial applications such as catalysis and cross-linking .
Scientific Research Applications
Zirconium ammonium lactate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of zirconium ammonium lactate involves its Lewis acidic behavior, which allows it to act as a catalyst in various chemical reactions. The compound interacts with molecular targets through coordination bonds, facilitating the formation of stable complexes and enhancing reaction rates . In biomedical applications, its biocompatibility and ability to form stable complexes with biomolecules contribute to its effectiveness in drug delivery and bio-sensing .
Comparison with Similar Compounds
- Zirconium lactate
- Zirconium acetate
- Zirconium propionate
- Zirconium oxychloride
- Zirconium orthosulfate
Comparison: Zirconium ammonium lactate is unique due to its combination of zirconium, ammonium, and lactic acid, which imparts specific properties such as enhanced stability and biocompatibility. Compared to other zirconium compounds, it offers superior performance in catalysis and biomedical applications due to its ability to form stable complexes and its low toxicity .
Properties
CAS No. |
37999-72-7 |
|---|---|
Molecular Formula |
C15H29NO15Zr |
Molecular Weight |
554.61 g/mol |
IUPAC Name |
azanium;2-hydroxypropanoate;zirconium(4+) |
InChI |
InChI=1S/5C3H6O3.H3N.Zr/c5*1-2(4)3(5)6;;/h5*2,4H,1H3,(H,5,6);1H3;/q;;;;;;+4/p-4 |
InChI Key |
YUBJXJZRBPKKFE-UHFFFAOYSA-J |
Canonical SMILES |
CC(C(=O)[O-])O.CC(C(=O)[O-])O.CC(C(=O)[O-])O.CC(C(=O)[O-])O.CC(C(=O)[O-])O.[NH4+].[Zr+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


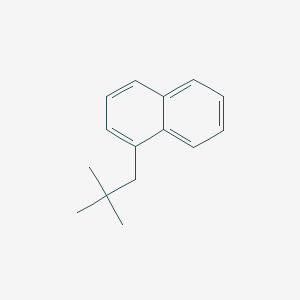
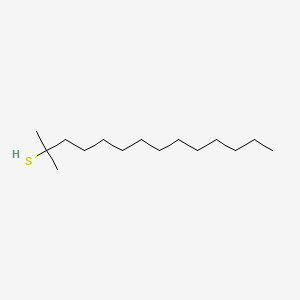
![Benzamide, 4-[[6-chloro-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridin-7-yl]oxy]-N-phenyl-](/img/structure/B12655320.png)
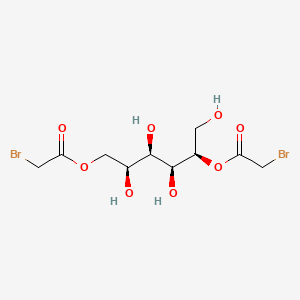
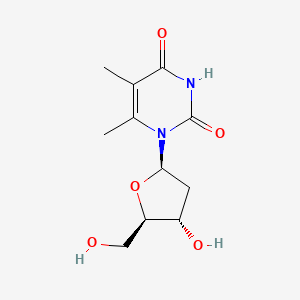
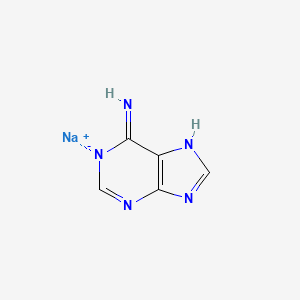
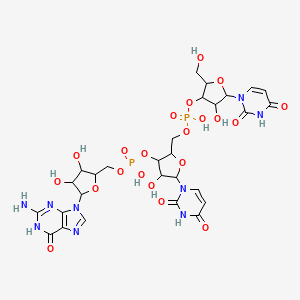
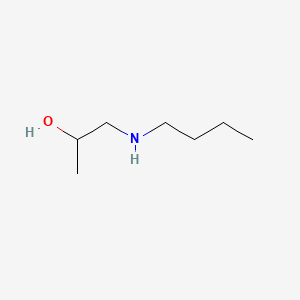

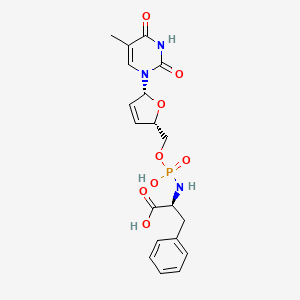

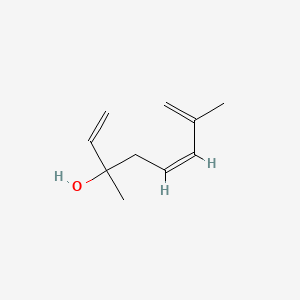

![Ethyl 4-[2-(trifluoromethyl)-phenoxy]butanoate](/img/structure/B12655375.png)
